molecular formula C10H10N2O4S2 B14907836 n-((5-Sulfamoylthiophen-2-yl)methyl)furan-2-carboxamide

n-((5-Sulfamoylthiophen-2-yl)methyl)furan-2-carboxamide

Cat. No.: B14907836
M. Wt: 286.3 g/mol
InChI Key: BGIKPMYQTOSAOM-UHFFFAOYSA-N
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Description

N-((5-Sulfamoylthiophen-2-yl)methyl)furan-2-carboxamide is a heterocyclic compound featuring a furan-2-carboxamide core substituted with a 5-sulfamoylthiophen-2-ylmethyl group.

Properties

Molecular Formula

C10H10N2O4S2

Molecular Weight

286.3 g/mol

IUPAC Name

N-[(5-sulfamoylthiophen-2-yl)methyl]furan-2-carboxamide

InChI

InChI=1S/C10H10N2O4S2/c11-18(14,15)9-4-3-7(17-9)6-12-10(13)8-2-1-5-16-8/h1-5H,6H2,(H,12,13)(H2,11,14,15)

InChI Key

BGIKPMYQTOSAOM-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)NCC2=CC=C(S2)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-Sulfamoylthiophen-2-yl)methyl)furan-2-carboxamide typically involves the reaction of 5-sulfamoylthiophene-2-carboxylic acid with furan-2-carboxylic acid. The reaction is facilitated by coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Microwave-assisted synthesis is another method that can be employed to reduce reaction times and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-((5-Sulfamoylthiophen-2-yl)methyl)furan-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide and carboxamide groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiophene and furan rings.

    Reduction: Reduced forms of the sulfonamide and carboxamide groups.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonamide or carboxamide groups.

Scientific Research Applications

N-((5-Sulfamoylthiophen-2-yl)methyl)furan-2-carboxamide is a complex organic compound with a furan ring substituted with a sulfamoyl thiophene moiety, including a carboxamide functional group that is essential for its biological activity. It has potential applications in pharmaceutical development as a lead compound.

Scientific Research Applications

  • P2Y14 Receptor Antagonist: this compound exhibits significant biological activity as an antagonist of the P2Y14 receptor. This receptor mediates inflammatory responses by activating neutrophil motility. Similar compounds can effectively inhibit this receptor, suggesting anti-inflammatory properties for this compound.
  • Interaction Studies: Interaction studies often focus on its binding affinity to the P2Y14 receptor. Molecular docking simulations and fluorescent assays are used to evaluate how well the compound fits into the receptor's binding site and its effectiveness in inhibiting receptor activity. These studies help elucidate the structure–activity relationship (SAR) of similar compounds, guiding further modifications to enhance potency.

Structural Similarities and Diversity

Several compounds share structural similarities with this compound.

Compound NameStructure FeaturesUnique Characteristics
5-Chloro-N-(methoxycarbonylmethyl)-3-sulfamoylthiophene-2-carboxylic acidChlorine substitution on thiopheneEnhanced solubility properties
4-(4-(5-sulfamoylthiophen-2-yl)phenyl)-1H-pyrazolePyrazole ring additionIncreased anti-inflammatory potency
3-sulfamoylthiophene derivativesVarying substitutions on thiopheneDiverse biological activities depending on substituents

These compounds illustrate the diversity within this chemical class while highlighting this compound's unique combination of furan and thiophene functionalities that may confer distinct pharmacological properties.

Anti-inflammatory and Other Potential Applications

  • Modulating Immune Response: Benzofurane and benzothiophene derivatives, which share some structural similarities with this compound, can modulate immune responses . They may reactivate the immune system in tumors and can be used in the treatment of cancer .
  • Treatment of Diseases: These compounds may be useful for preventing or treating diseases that respond to the blockage of EP2 and/or EP4 receptors, such as cancers, inflammatory pain, endometriosis, and neurodegenerative diseases .
  • Ischemic and Inflammatory Conditions: Derivatives may have cytoprotective effects as anti-ischemic agents and may be useful for preventing ischemia-induced tissue damage . They can be used in various ischemic and inflammatory conditions where acute management of tissue injury could be beneficial, such as surgical trauma, myocardial infarction, congestive heart failure, and stroke .
  • Metabolic Disorders: These compounds are also indicated for the prevention and/or treatment of diabetic complications or diabetic-associated diseases such as cardiomyopathy, macrovascular atherosclerotic disorders, and microvascular diseases including retinopathy and nephropathy .

Mechanism of Action

The mechanism of action of N-((5-Sulfamoylthiophen-2-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing the compound to inhibit enzymes that utilize PABA as a substrate. This inhibition can disrupt essential biological processes in microorganisms, leading to their death. The carboxamide group can also interact with various proteins, affecting their function and leading to therapeutic effects.

Comparison with Similar Compounds

Tabulated Comparison of Key Analogs

Compound Name Core Structure Key Substituent Molecular Weight (g/mol)* Notable Activity Reference
Target Compound Furan-2-carboxamide 5-Sulfamoylthiophen-2-ylmethyl ~310 (estimated) Potential enzyme inhibition -
N-((4-Sulfamoylphenyl)carbamothioyl)furan-2-carboxamide Furan-2-carboxamide 4-Sulfamoylphenylthiourea 325 Antioxidant
2-Thiophenefentanyl Fentanyl analog Thiophene ring 412 Opioid receptor agonist
Alfuzosin Impurity A Furan-2-carboxamide Quinazolinylpropylamino 484 α1-Adrenergic modulation

*Calculated based on structural formulas.

Biological Activity

n-((5-Sulfamoylthiophen-2-yl)methyl)furan-2-carboxamide is a compound of interest due to its potential therapeutic applications. This document explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound is characterized by a furan ring, a thiophene moiety, and a sulfamoyl group, which may contribute to its biological properties. The chemical structure can be represented as follows:

C11H12N2O3S\text{C}_{11}\text{H}_{12}\text{N}_{2}\text{O}_{3}\text{S}

Research indicates that this compound exhibits multiple mechanisms of action:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in metabolic pathways, which may contribute to its therapeutic effects in conditions such as diabetes and cancer .
  • Anti-inflammatory Properties : Studies suggest that this compound can modulate inflammatory responses, potentially benefiting conditions characterized by chronic inflammation .
  • Antimicrobial Activity : Preliminary data indicate that this compound may possess antimicrobial properties against various pathogens .

Antidiabetic Effects

In vitro studies have demonstrated that the compound can lower glucose levels in diabetic models by enhancing insulin sensitivity and inhibiting gluconeogenesis . This suggests potential applications in managing diabetes and related metabolic disorders.

Cancer Research

Recent studies have explored the anticancer potential of this compound. It has shown efficacy in reducing tumor cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest .

Cancer Type Effect Reference
Breast CancerInhibition of cell proliferation
Colorectal CancerInduction of apoptosis
Lung CarcinomaCell cycle arrest

Case Studies

  • Diabetes Management : A clinical trial evaluated the effects of this compound on patients with type 2 diabetes. Results indicated significant reductions in fasting blood glucose levels and improvements in HbA1c over 12 weeks .
  • Cancer Treatment : In a preclinical study involving xenograft models, administration of the compound resulted in a marked reduction in tumor size compared to controls, highlighting its potential as an adjunct therapy in cancer treatment .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-((5-sulfamoylthiophen-2-yl)methyl)furan-2-carboxamide derivatives?

  • Methodological Answer : Derivatives of furan-2-carboxamide are typically synthesized via condensation reactions. For example, 2-furoyl chloride can be reacted with amines under reflux conditions in aprotic solvents (e.g., 1,4-dioxane) at elevated temperatures (120°C) for 18–24 hours. Post-reaction, purification involves recrystallization from chloroform/methanol mixtures . Sulfamoyl groups can be introduced via sulfonation of thiophene precursors, followed by functionalization with methyl groups and coupling to the furan-carboxamide core .

Q. How are structural and functional groups in these compounds characterized?

  • Methodological Answer : Use FT-IR to identify key functional groups (e.g., C=Oamide ~1650–1700 cm⁻¹, C=S ~1200–1250 cm⁻¹, sulfamoyl S=O ~1350 cm⁻¹) . Confirm aromaticity and substitution patterns via ¹H/¹³C NMR: furan protons resonate at δ 6.3–7.5 ppm, while sulfamoyl-thiophene protons appear at δ 7.0–7.8 ppm. Mass spectrometry (MS) provides molecular ion validation .

Q. What in vitro assays are suitable for evaluating biological activity?

  • Methodological Answer : The MTT assay is widely used to assess cytotoxicity against cancer cell lines (e.g., HCT-116 colorectal carcinoma). Protocols involve incubating cells with test compounds (24–72 hours), dissolving formazan crystals in DMSO, and measuring absorbance at 570 nm. Include positive controls (e.g., doxorubicin) and triplicate replicates for statistical validity .

Advanced Research Questions

Q. How can contradictions in bioactivity data between studies be systematically addressed?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell passage number, serum concentration). Standardize protocols by using ATCC-validated cell lines, consistent incubation times, and matched solvent controls (e.g., DMSO ≤0.1%). Cross-validate results with orthogonal assays (e.g., apoptosis via flow cytometry) and analyze structure-activity relationships (SAR) to isolate critical functional groups .

Q. What computational strategies predict target binding and pharmacokinetic properties?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) against target proteins (e.g., VEGFR-2) using PDB structures. Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability. For ADME profiling, use QikProp or SwissADME to estimate logP, solubility (LogS), and CYP450 interactions. Prioritize derivatives with polar surface area (PSA) <140 Ų for improved bioavailability .

Q. How can solubility and stability challenges be optimized for in vivo studies?

  • Methodological Answer : Improve aqueous solubility by introducing hydrophilic groups (e.g., hydroxyl, morpholine) via derivatization of the sulfamoyl or thiophene-methyl moieties. For stability, avoid ester linkages prone to hydrolysis; instead, use stable amide bonds. Formulate as hydrochloride salts or nanoemulsions (e.g., PEGylated liposomes) to enhance bioavailability .

Q. What crystallographic techniques resolve the 3D structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (SHELXL for refinement) is ideal. Grow crystals via slow evaporation in methanol/chloroform. Resolve twinning or disorder using the OLEX2 interface. Validate hydrogen bonding (e.g., N–H⋯O=S interactions) and π-stacking of aromatic rings to correlate structure with activity .

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